molecular formula C13H20N2O3S B14824603 N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14824603
M. Wt: 284.38 g/mol
InChI Key: JXAXGYDAHIFBBW-UHFFFAOYSA-N
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Description

N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a pyridine ring, making it a unique and versatile molecule in various chemical applications.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(3-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)11-10(18-9-5-6-9)7-8-14-12(11)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

JXAXGYDAHIFBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction temperature and solvent conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and cyclopropoxy groups provide steric hindrance and electronic effects that can influence its reactivity and interactions with molecular targets .

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